(3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile
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Overview
Description
The compound (3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile is a complex organic molecule characterized by its unique structure, which includes a piperazine ring substituted with a 3,4-dichlorophenyl group and a tricarbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3,4-Dichlorophenyl Group: The piperazine ring is then reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 3,4-dichlorophenyl group.
Formation of the Tricarbonitrile Moiety: The final step involves the reaction of the substituted piperazine with malononitrile and formaldehyde under acidic conditions to form the tricarbonitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperazines.
Scientific Research Applications
(3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of (3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound targets specific enzymes and receptors in the body, modulating their activity.
Pathways Involved: It influences pathways related to neurotransmission and signal transduction, which are crucial for its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-{amino[4-(2,3-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile
- (3Z)-3-{amino[4-(3,4-difluorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile
Uniqueness
(3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile: is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct electronic and steric properties, enhancing its binding affinity and specificity towards certain molecular targets.
Biological Activity
The compound (3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile (CAS Number: 338795-07-6) is a novel organic compound that has garnered attention for its potential biological activities. Its unique chemical structure includes a piperazine ring and a dichlorophenyl group, which may contribute to its interactions with biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, in vitro studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's linear formula is C17H14Cl2N6, indicating the presence of multiple nitrogen atoms and functional groups that may influence its biological properties. The structural complexity allows for diverse interactions with various molecular targets within biological systems.
The mechanism by which this compound exerts its biological effects involves its ability to interact with specific enzymes and receptors. Research suggests that it may act as a nucleophile or electrophile , participating in various biochemical reactions that modulate cellular functions. The presence of the piperazine moiety is particularly significant, as piperazine derivatives often exhibit a range of pharmacological effects, including antipsychotic and antidepressant activities.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits notable anticancer properties. For instance:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer).
- Mechanism of Action : It appears to induce apoptosis and cell cycle arrest in the G2/M phase, as evidenced by flow cytometry assays.
The following table summarizes the IC50 values obtained from these studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.2 | Induces apoptosis |
A549 | 4.8 | Cell cycle arrest at G2/M phase |
SW480 | 6.0 | Induces apoptosis |
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects of this compound. In models of neurotoxicity induced by glutamate or cisplatin, the compound demonstrated:
- Cell Viability : Enhanced survival rates in neuronal cultures exposed to neurotoxic conditions.
- Mechanism : The protective action may be attributed to modulation of oxidative stress pathways and inhibition of apoptotic signaling cascades.
Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound involved treating human cancer cell lines with varying concentrations of the compound. Results indicated significant cytotoxicity with an IC50 value lower than standard chemotherapeutic agents like Vinblastine.
Study 2: Neuroprotection
In another investigation focusing on neuroprotection, the compound was tested on rat astrocytes and oligodendrocytes subjected to oxidative stress. The results showed a marked reduction in lactate dehydrogenase (LDH) release, suggesting decreased cellular damage and improved cell viability under stress conditions.
Properties
IUPAC Name |
(3Z)-4-amino-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N6/c18-15-2-1-14(8-16(15)19)24-3-5-25(6-4-24)17(23)13(11-22)7-12(9-20)10-21/h1-2,7-8H,3-6,23H2/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFVNYYNPWYRGF-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=C(C=C(C#N)C#N)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)/C(=C(/C=C(C#N)C#N)\C#N)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.